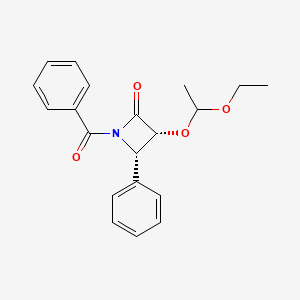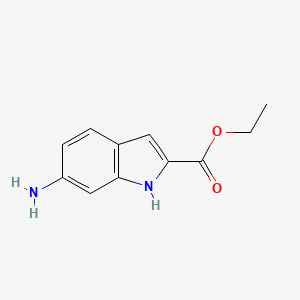
6-アミノ-1H-インドール-2-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core with an ethyl ester group at the 2-position and an amino group at the 6-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
科学的研究の応用
Ethyl 6-amino-1H-indole-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Ethyl 6-amino-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds .
Mode of Action
The mode of action of ethyl 6-amino-1H-indole-2-carboxylate involves its interaction with its targets, leading to various changes. For instance, indole derivatives have been reported to show inhibitory activity against influenza A . .
Biochemical Pathways
Ethyl 6-amino-1H-indole-2-carboxylate, as an indole derivative, may affect various biochemical pathways. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been reported to show various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
生化学分析
Biochemical Properties
Ethyl 6-amino-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including ethyl 6-amino-1H-indole-2-carboxylate, have been reported to inhibit kinase activity, which is crucial for cell signaling and regulation . Additionally, this compound has shown potential as an antiviral agent, inhibiting the activity of viral enzymes and proteins . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound’s binding to its target biomolecules.
Cellular Effects
Ethyl 6-amino-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth and survival . Moreover, ethyl 6-amino-1H-indole-2-carboxylate has been shown to alter metabolic pathways, leading to changes in cellular energy production and utilization . These effects highlight the compound’s potential as a therapeutic agent for various diseases.
Molecular Mechanism
The molecular mechanism of action of ethyl 6-amino-1H-indole-2-carboxylate involves its interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions, thereby inhibiting their activity . This inhibition disrupts cell signaling pathways, resulting in altered cellular responses. Additionally, ethyl 6-amino-1H-indole-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6-amino-1H-indole-2-carboxylate have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that ethyl 6-amino-1H-indole-2-carboxylate remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that the compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of ethyl 6-amino-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing viral replication . At higher doses, ethyl 6-amino-1H-indole-2-carboxylate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
Ethyl 6-amino-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can exert their own biological effects . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Understanding these pathways is crucial for optimizing the therapeutic use of ethyl 6-amino-1H-indole-2-carboxylate and predicting potential drug interactions.
Transport and Distribution
The transport and distribution of ethyl 6-amino-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, ethyl 6-amino-1H-indole-2-carboxylate can be transported across cell membranes by solute carrier proteins, facilitating its entry into target cells . Additionally, binding to intracellular proteins can influence the compound’s distribution and retention within specific tissues, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of ethyl 6-amino-1H-indole-2-carboxylate plays a critical role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, ethyl 6-amino-1H-indole-2-carboxylate may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing metabolic pathways and cellular energy production . Understanding the subcellular localization of ethyl 6-amino-1H-indole-2-carboxylate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-1H-indole-2-carboxylate typically involves the construction of the indole ring followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.
Industrial Production Methods
Industrial production of ethyl 6-amino-1H-indole-2-carboxylate may involve large-scale Fischer indole synthesis followed by functional group modifications. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production .
化学反応の分析
Types of Reactions
Ethyl 6-amino-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxidized derivatives, and reduced forms of the compound. These products are often intermediates in the synthesis of more complex molecules .
類似化合物との比較
Similar Compounds
Methyl 6-amino-1H-indole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-amino-1H-indole-2-carboxylate: Amino group at the 3-position instead of the 6-position.
Ethyl 6-methoxy-1H-indole-2-carboxylate: Methoxy group at the 6-position instead of an amino group.
Uniqueness
Ethyl 6-amino-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 6-position and the ethyl ester at the 2-position allows for unique interactions with biological targets and distinct reactivity in chemical synthesis .
特性
IUPAC Name |
ethyl 6-amino-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRRQTCJDBVMJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
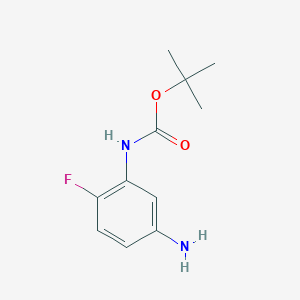
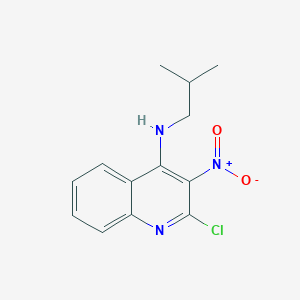
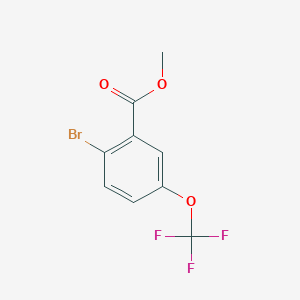
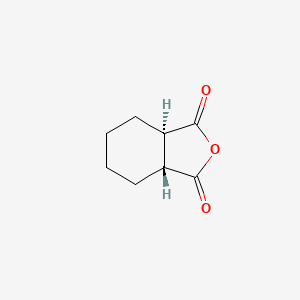
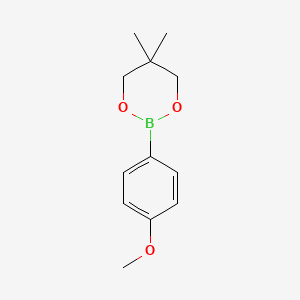
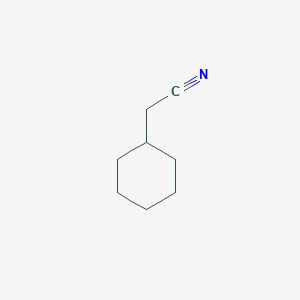
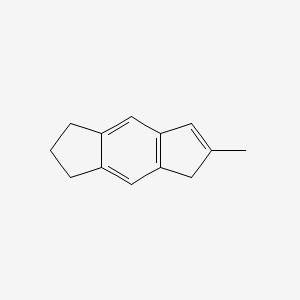
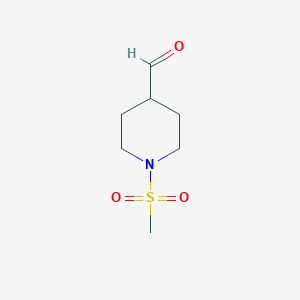
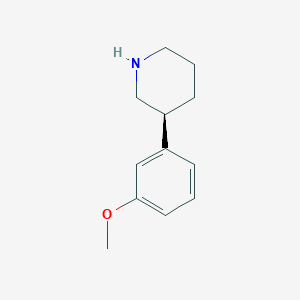
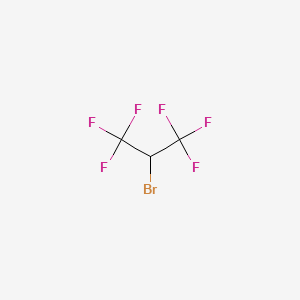

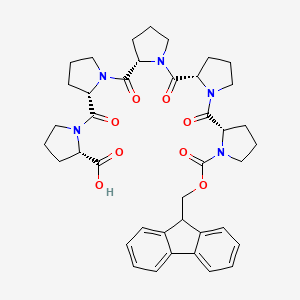
![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)
